molecular formula C10H13NO2 B158466 N-Methoxy-N,2-dimethylbenzamide CAS No. 130250-61-2

N-Methoxy-N,2-dimethylbenzamide

Cat. No. B158466
M. Wt: 179.22 g/mol
InChI Key: VXCBISJCEBDQAL-UHFFFAOYSA-N
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Description

N-Methoxy-N,2-dimethylbenzamide is a compound with the molecular formula C10H13NO2 . It is also known by other names such as 2,N-DIMETHYL-N-METHOXYBENZAMIDE and n-methoxy-2,n-dimethylbenzamide .


Molecular Structure Analysis

The InChI representation of N-Methoxy-N,2-dimethylbenzamide is InChI=1S/C10H13NO2/c1-8-6-4-5-7-9 (8)10 (12)11 (2)13-3/h4-7H,1-3H3 . The Canonical SMILES representation is CC1=CC=CC=C1C (=O)N (C)OC .


Physical And Chemical Properties Analysis

N-Methoxy-N,2-dimethylbenzamide has a molecular weight of 179.22 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 179.094628657 g/mol . The topological polar surface area is 29.5 Ų .

Scientific Research Applications

Electronic Couplings and Molecular Properties

N-Methoxy-N,2-dimethylbenzamide derivatives, such as N,N'-dimethylbenzamidinate and N,N'-dimethyl-(3-methoxy)benzamidinate, have been utilized in the study of electronic properties and intramolecular interactions. Research indicates that these compounds can act as efficient mediators of intramolecular hole transfer, which is crucial in understanding electronic couplings and molecular properties (Xu et al., 2005).

Metabolic Pathways and Kinetics

The metabolism of N,N-dimethylbenzamides has been a subject of interest, particularly in understanding the formation and breakdown of these compounds in biological systems. Studies have shown that N,N-dimethylbenzamides undergo metabolic processes leading to the formation of N-methylbenzamides and formaldehyde, contributing to our understanding of biochemical reactions and kinetics (Constantino et al., 1992).

Synthetic Utility in Chemistry

N,N-Dimethylbenzamide derivatives have been studied for their synthetic utility, particularly in reactions with vicinal cis-diols and as temporary protecting groups. Their reactivity and interaction with various compounds underscore their importance in synthetic chemistry and pharmaceutical research (Hanessian & Moralioglu, 1972).

Hydrolysis Reactions and Chemical Kinetics

Research on the hydrolysis of N,N-dimethylbenzamide derivatives in alkaline mediums has provided insights into their chemical behavior and reactivity. These studies are significant for understanding the kinetics and mechanisms of hydrolysis reactions, which are fundamental in various industrial and pharmaceutical processes (Sim et al., 2009).

properties

IUPAC Name

N-methoxy-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCBISJCEBDQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462942
Record name N-Methoxy-N,2-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N,2-dimethylbenzamide

CAS RN

130250-61-2
Record name N-Methoxy-N,2-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N,2-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Methylbenzoic acid (1.00 g, 7.34 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.69 g, 8.81 mmol) in chloroform (10 mL) stirred with N,N-diisopropylethylamine (1.50 mL, 8.81 mmol) for 10 minutes under cooling with ice and then stirred with N,O-dimethylhydroxylamine hydrochloride (860 mg, 8.81 mmol) and N,N-diisopropylethylamine (1.50 mL, 8.81 mmol) for one day while the temperature was gradually raised to room temperature. After addition of water, the reaction mixture was extracted with chloroform, and the organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1 (v/v)) to give the title compound as a pale yellow oil (658 mg, yield 50%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

To a premixed solution of 2-methylbenzoic acid (7.5 mmol), EDCl (1.5 mmol) and DMAP (3.0 mmol) in DMA 40 mL and DCM 13 mL is added dimethylhydroxylamine hydrochloride (1.5 mmol). The reaction is stirred at room temperate over night. The reaction mixture is then filtered. The filtrate is diluted with EtOAc and washed with water, 10% NaHSO4 and brine. The solution is dried over Na2SO4 and the solvent is evaporated. A light yellow oil N-methoxy-N,2-dimethylbenzamide is obtained in 80% yield.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mmol
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
Heterogeneously catalysed carbonylative coupling reactions such as aminocarbonylation and Suzuki-carbonylation are reported using Pd nanoparticles supported on ZIF-8 for efficient …
Number of citations: 31 pubs.rsc.org
T Niu, KH Wang, D Huang, C Xu, Y Su, Y Hu, Y Fu - Synthesis, 2014 - thieme-connect.com
Weinreb amides were prepared directly from carboxylic acids, N,O-dimethylhydroxylamine, and phosphorus trichloride in one pot at 60 C in toluene in high yields, thus avoiding the …
Number of citations: 24 www.thieme-connect.com
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
The role of calcium release-activated calcium (CRAC) channels is well characterized and is of particular importance in T-cell function. CRAC channels are involved in the pathogenesis …
Number of citations: 4 pubs.acs.org
DAM Rudzinski - 2013 - opencommons.uconn.edu
Organofluorine compounds exhibit biological activity and have advantageous properties for drug design. Natural occurring fluorinated molecules are rare, demanding new synthetic …
Number of citations: 5 opencommons.uconn.edu
V PORCHEZHIYAN, D KALAIVANI… - Asian Journal of …, 2020 - researchgate.net
1, 3-Dicarbonyl compounds have gained significant importance since they are abundantly available in the natural products and possess myriad biological activities. The new …
Number of citations: 2 www.researchgate.net
JAD Good, F Wang, O Rath, HYK Kaan… - Journal of Medicinal …, 2013 - ACS Publications
The mitotic kinesin Eg5 is critical for the assembly of the mitotic spindle and is a promising chemotherapy target. Previously, we identified S-trityl-l-cysteine as a selective inhibitor of Eg5 …
Number of citations: 45 pubs.acs.org
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of medicinal …, 2018 - ACS Publications
Bruton’s tyrosine kinase (BTK) is a promising drug target for the treatment of multiple diseases, such as B-cell malignances, asthma, and rheumatoid arthritis. A series of novel …
Number of citations: 28 pubs.acs.org
JAD Good - 2012 - theses.gla.ac.uk
The kinesins are a class of microtubule based motor proteins which have extensive involvement in the orchestration of the mechanics of mitosis. The most studied of these is the kinesin …
Number of citations: 1 theses.gla.ac.uk
S Wenzler - 2020 - freidok.uni-freiburg.de
JumonjiC domain-containing histone demethylases (JmjC-KDMs) are epigenetic enzymes capable of oxidatively removing methyl marks from histone and nonhistone proteins in an iron …
Number of citations: 2 freidok.uni-freiburg.de
R Lakkakula, A Roy, K Mukkanti, M Narender - 2019 - wjpr.s3.ap-south-1.amazonaws.com
N, O-dimethyl hydroxylamine hydrochloride and phosphorus (V) oxychloride (POCl3) in presence of Hunig’s base in dichloromethane at room temperature in excellent yields. This …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

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